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Abstract

Tris(dimethylamino)silane (TDMAS), with the CAS number 15112-89-7, is a versatile
organosilicon compound that has garnered significant attention in various high-technology
fields.[1][2][3] Its unique chemical structure, characterized by a central silicon atom bonded to
three dimethylamino groups and one hydrogen atom, imparts properties that make it an
invaluable precursor in the semiconductor industry for the deposition of high-purity silicon-
containing thin films.[1][3][4] This technical guide provides an in-depth overview of the core
properties, synthesis, handling, and key applications of TDMAS, with a focus on its role in
atomic layer deposition (ALD) and chemical vapor deposition (CVD). Detailed experimental
protocols and safety information are provided to assist researchers and professionals in its
effective and safe utilization.

Core Properties of Tris(dimethylamino)silane

Tris(dimethylamino)silane is a colorless to light yellow liquid with a pungent, amine-like odor.
[51[6][71[8][9] It is highly sensitive to air and moisture, reacting rapidly with water and other
protic solvents.[2][5][6][10][11][12] This reactivity is a key aspect of its utility in deposition
processes.

Physical and Chemical Properties
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The fundamental physical and chemical properties of Tris(dimethylamino)silane are

summarized in the table below for easy reference.

Property Value References

CAS Number 15112-89-7 (L1257 18I 311 4][15]
Molecular Formula C6H19N3Si 2115161171

Molecular Weight 161.32 g/mol [11[2][5][6]

Appearance Colorless to light yellow liquid [5I71819113]

Melting Point <0°Cto-90°C [1][2][5][6]

Boiling Point 142-148 °C [1112][5][6]

Density 0.838 - 0.84 g/cm3 at 25 °C [L12105007111.3]

Refractive Index

1.4247 at 20 °C

[2](5]

Flash Point

-8.89 to 25 °C (closed cup)

[1](2][5]06][15]

Solubility

Reacts violently with water

[6112]

Vapor Pressure

1.6 mmHgat4-°C

[2]

Safety and Toxicology

Tris(dimethylamino)silane is a hazardous substance that requires careful handling in a

controlled environment. It is a highly flammable liquid and vapor, and in contact with water, it

releases flammable gases that may ignite spontaneously.[6][10][12][13] The compound is

harmful if swallowed, toxic in contact with skin, and may be fatal if inhaled.[6][10][12] It causes

severe skin burns and eye damage.[6][10][12]

Toxicity Data Value Species References

LD50 Oral 594-595 mg/kg Rat [2][11][12]

LD50 Dermal 477 mg/kg Rabbit [51[12][14]

LC50 Inhalation 0.28 mg/m3 (4 h) Rat [12]
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Due to its hazardous nature, appropriate personal protective equipment (PPE), including
chemical-resistant gloves, safety goggles or a face shield, and a respirator with an organic
vapor/amine gas cartridge, should be worn when handling this chemical.[10][11] It should be
stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen), in a cool, dry,
and well-ventilated area away from heat, sparks, and open flames.[6][10][11][12]

Synthesis and Purification

Electronic-grade Tris(dimethylamino)silane is crucial for its applications in the semiconductor
industry. The synthesis generally involves the reaction of a silicon precursor with a
dimethylamine source.

Synthesis Protocol

A common method for synthesizing Tris(dimethylamino)silane involves the reaction of
trichlorosilane with a lithium salt of dimethylamine. The following protocol is based on
information from patent literature, which describes a method for producing high-purity TDMAS.
[13]

Materials:

Dimethylamine

n-Butyllithium solution (e.g., 2.5 M in hexanes)

Trichlorosilane

Anhydrous solvent (e.g., n-hexane or n-heptane)

Inert gas (e.g., nitrogen or argon)

Procedure:

e Under an inert atmosphere, a reaction vessel is charged with anhydrous solvent and
dimethylamine.

e The mixture is cooled to -78 °C.
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n-Butyllithium solution is slowly added to the cooled mixture while stirring to form lithium
dimethylamide. The reaction is typically stirred for several hours at this temperature.[13]

Trichlorosilane is then slowly added to the reaction mixture. The temperature should be
carefully controlled to prevent it from exceeding 60 °C.[13]

After the addition is complete, the reaction is stirred for an extended period (e.g., 24 hours)
under an inert atmosphere.[13]

The resulting mixture contains the crude Tris(dimethylamino)silane product.

Synthesis of Tris(dimethylamino)silane

Dimethylamine n-Butyllithium Anhydrous Solvent

___ =
Reaction Vessel Trichlorosilane

Lithium Dimethylamide Formation
Stirring

Reaction with Trichlorosilane

Crude TDMAS

Click to download full resolution via product page
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Caption: Synthesis workflow for Tris(dimethylamino)silane.

Purification Protocol

Purification of the crude product is essential to achieve the high purity required for electronic
applications. This often involves distillation and may include a complexation step to remove
specific impurities.[4]

Procedure:
e The crude reaction mixture is filtered to remove any solid byproducts.
e The solvent is removed under reduced pressure.

o The crude Tris(dimethylamino)silane is then purified by fractional distillation. The fraction
boiling at 142-145 °C is collected.[13]

» For higher purity, a complexing agent can be added to the crude product to form a complex
with TDMAS. This complex can be separated, and then the TDMAS can be released and
further purified by distillation.[4]

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b081438?utm_src=pdf-body
https://www.mdpi.com/2079-6412/13/10/1730
https://www.benchchem.com/product/b081438?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=cv9p0738
https://www.mdpi.com/2079-6412/13/10/1730
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Purification of Tris(dimethylamino)silane
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Click to download full resolution via product page

Caption: Purification workflow for Tris(dimethylamino)silane.

Applications in Thin Film Deposition

The primary application of Tris(dimethylamino)silane is as a precursor for the deposition of
silicon-containing thin films, such as silicon oxide (SiO2), silicon nitride (SiNx), and silicon
carbonitride (SiCN), via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).
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[31[4][5][14] Its high volatility, thermal stability, and reactivity make it an ideal candidate for
these processes, especially for low-temperature applications (<150 °C).[1][3][5][14]

Atomic Layer Deposition (ALD)

ALD is a thin film deposition technique that relies on sequential, self-limiting surface reactions
to grow films with atomic-level precision. TDMAS is a widely used silicon precursor in ALD.

Experimental Protocol for Plasma-Enhanced ALD (PEALD) of SiOz:

The following is a representative protocol for the deposition of SiOz2 thin films using TDMAS in a
PEALD system.[5]

System: Oxford Instruments OpAL PEALD reactor Precursors:

¢ Silicon Precursor: Tris(dimethylamino)silane (TDMAS)

o Oxidant: Oxygen (O2) plasma

Deposition Parameters:

o Substrate Temperature: 150 °C[5]

o TDMAS Pulse: 20 ms pulse with 30 sccm Argon carrier gas.[5]

e Purge: 8 seconds with 30 sccm Argon flow.[5]

e Oxygen Plasma: 100 sccm Oz flow, 250 W plasma power, for a duration of 6-18 seconds.[5]

e Reactor Pressure: 170-190 mTorr during TDMAS pulse, 260-270 mTorr during plasma
exposure.[5]

ALD Cycle:
¢ Introduce TDMAS into the reactor chamber. It chemisorbs onto the substrate surface.

e Purge the chamber with an inert gas to remove unreacted TDMAS and byproducts.
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« Introduce oxygen plasma to react with the adsorbed TDMAS layer, forming a layer of SiO2
and volatile byproducts.

e Purge the chamber again to remove byproducts.

» Repeat the cycle to achieve the desired film thickness.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PEALD Cycle for SiO2 using TDMAS
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Caption: PEALD workflow for SiO2 deposition using TDMAS.
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Reaction Mechanism with Ozone:

In thermal ALD, ozone (Os) is often used as the oxidant. The reaction mechanism involves the
dissociative adsorption of TDMAS on hydroxylated surfaces.[6][10]

o TDMAS Adsorption: The Si-H bond in TDMAS reacts with surface hydroxyl (-OH) groups,
leading to the attachment of the Si(N(CHs)z2)s moiety to the surface and the release of Ha.

e Ligand Exchange: The dimethylamino ligands can also react with surface -OH groups,
releasing dimethylamine.

e Ozone Pulse: Ozone is introduced and reacts with the remaining dimethylamino groups and
the Si-H bond, forming a silicon oxide layer and regenerating surface hydroxyl groups for the
next cycle.

Chemical Vapor Deposition (CVD)

TDMAS is also utilized in low-pressure CVD (LPCVD) to deposit silicon nitride films, typically by
reacting it with ammonia (NHs).[2] The growth kinetics are dependent on factors such as
deposition temperature, total pressure, and the ratio of NHs to TDMAS flow rates.
Stoichiometric SisNa4 films with low carbon content can be achieved under optimized conditions.

Conclusion

Tris(dimethylamino)silane is a key enabling material in the fabrication of advanced electronic
devices. Its well-characterized properties and versatile reactivity make it an excellent precursor
for the deposition of high-quality silicon-containing thin films at low temperatures. This guide
has provided a comprehensive overview of its properties, synthesis, handling, and applications,
with a focus on detailed experimental protocols for its use in ALD. As the demand for smaller
and more efficient electronic components continues to grow, the importance of precursors like
TDMAS in advanced manufacturing processes is expected to increase. Proper understanding
of its chemistry and safe handling procedures are paramount for its successful implementation
in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.researchgate.net/publication/231652230_On_the_Dissociative_Chemisorption_of_Trisdimethylaminosilane_on_Hydroxylated_SiO2001_Surface
https://patents.google.com/patent/CN103172653A/en
https://www.gelest.com/product/SIT8714.0/
https://www.benchchem.com/product/b081438?utm_src=pdf-body
https://www.benchchem.com/product/b081438?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. researchgate.net [researchgate.net]

2. TRIS(DIMETHYLAMINO)SILANE | [gelest.com]

3. CN113797568A - Synthesis device and synthesis method of electronic grade tri
(dimethylamino) silane - Google Patents [patents.google.com]

e 4. Less Energetic Routes for the Production of SiOx Films from Tris(dimethylamino)silane by
Plasma Enhanced Atomic Layer Deposition [mdpi.com]

o 5. researchgate.net [researchgate.net]
¢ 6. researchgate.net [researchgate.net]
e 7. researchgate.net [researchgate.net]

o 8. Area-Selective Atomic Layer Deposition of ZnO on Si\SiO2 Modified with
Tris(dimethylamino)methylsilane - PMC [pmc.ncbi.nim.nih.gov]

e 9. researchgate.net [researchgate.net]

e 10. CN103172653A - Preparation method of tri(dimethylamino) silicane - Google Patents
[patents.google.com]

e 11. pubs.aip.org [pubs.aip.org]

e 12. Tris(dimethylamino)silane | 3DMAS | C6H19N3Si - Ereztech [ereztech.com]
e 13. Organic Syntheses Procedure [orgsyn.org]

e 14 bibliosearch.polimi.it [bibliosearch.polimi.it]

e 15. Low pressure chemical vapor deposition of silicon nitride using the environmentally
friendly tris(dimethylamino)silane precursor | Journal of Materials Research | Cambridge
Core [cambridge.org]

 To cite this document: BenchChem. [Tris(dimethylamino)silane (CAS 15112-89-7): A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081438#tris-dimethylamino-silane-cas-number-
15112-89-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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